

In-Depth Technical Guide to Hexaamminenickel(II) Bromide ($[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaamminenickel(II) bromide*

Cat. No.: *B7802453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **hexaamminenickel(II) bromide**, $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$. The information is curated for researchers, scientists, and professionals in drug development who may utilize this coordination compound in various applications, from synthetic chemistry to materials science.

Physical Properties

Hexaamminenickel(II) bromide is a coordination complex consisting of a central nickel(II) ion octahedrally coordinated to six ammonia ligands, with two bromide ions as counter-anions. It typically presents as purple crystalline solid.^[1] This compound is paramagnetic due to the presence of two unpaired electrons in the d-orbitals of the nickel(II) center.

Table 1: Quantitative Physical Properties of $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$

Property	Value
Molecular Weight	320.68 g/mol [2] [3]
Appearance	Purple crystals [1]
Density	1.486 g/cm ³ [1]
Melting Point	Decomposes upon heating [4]
Solubility in Water	Soluble
Solubility in Liquid Ammonia	Soluble [5]
Solubility in Ethanol	Used as a wash, suggesting low solubility [6]

Chemical Properties and Reactivity

The chemical behavior of **hexaamminenickel(II) bromide** is primarily dictated by the lability of the ammonia ligands and the redox chemistry of the nickel(II) center and bromide anions.

Thermal Decomposition

Upon heating, **hexaamminenickel(II) bromide** does not melt but undergoes thermal decomposition. The process involves the stepwise loss of ammonia ligands. The decomposition of related hexaammine nickel(II) halides, such as the chloride, has been shown to proceed through intermediates like the diammine complex (e.g., $[\text{Ni}(\text{NH}_3)_2\text{Br}_2]$) before further decomposition.[\[7\]](#)

Acid-Base Reactivity

The hexaamminenickel(II) cation, $[\text{Ni}(\text{NH}_3)_6]^{2+}$, is susceptible to hydrolysis in aqueous solutions, a reaction that is suppressed by the presence of excess ammonia. In acidic solutions, the ammonia ligands are protonated and displaced by water molecules, leading to the formation of the hexaaquanickel(II) ion, $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$, which imparts a green color to the solution.

The reaction with a strong acid like sulfuric acid will protonate the ammonia ligands, causing them to dissociate from the nickel center. The bromide counter-ion can also be oxidized by concentrated sulfuric acid, producing bromine and sulfur dioxide.[\[8\]](#)[\[9\]](#)

In the presence of a strong base, such as potassium hydroxide, the hexaamminenickel(II) complex can react. High concentrations of hydroxide ions can lead to the precipitation of nickel(II) hydroxide, Ni(OH)_2 , a green solid.[10][11][12]

Redox Reactions

The nickel(II) center in $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$ can be involved in redox reactions. For instance, it can be reduced to elemental nickel by strong reducing agents. The bromide ion can also participate in redox reactions, being oxidized to bromine (Br_2) by strong oxidizing agents.

Experimental Protocols

Synthesis of Hexaamminenickel(II) Bromide

This protocol is adapted from the synthesis of the analogous chloride salt.[6][13]

Materials:

- Nickel(II) bromide (NiBr_2)
- Concentrated aqueous ammonia (NH_3)
- Ethanol
- Deionized water
- Ice bath
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

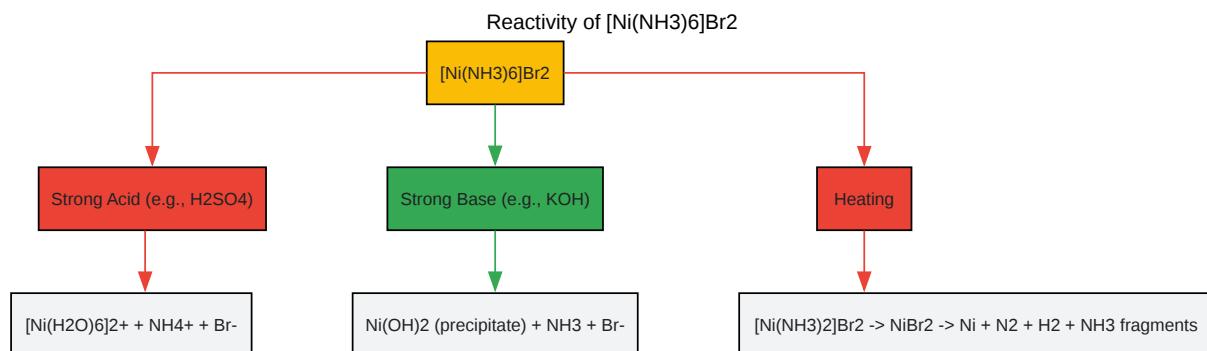
Procedure:

- Dissolve a known quantity of nickel(II) bromide in a minimal amount of deionized water in a beaker.
- In a fume hood, slowly add an excess of concentrated aqueous ammonia to the nickel(II) bromide solution with constant stirring. A color change from the initial color of the nickel

bromide solution to a deep blue or purple indicates the formation of the hexaamminenickel(II) complex.


- Cool the reaction mixture in an ice bath for approximately 15-20 minutes to promote the precipitation of the product.
- Collect the purple crystals by vacuum filtration using a Buchner funnel.
- Wash the collected crystals first with a small amount of ice-cold concentrated ammonia, followed by a wash with ethanol to remove any remaining water and unreacted starting materials.
- Dry the product in a desiccator.

Characterization


UV-Visible Spectroscopy: The UV-Visible spectrum of an aqueous solution of $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$ can be recorded to confirm the presence of the $[\text{Ni}(\text{NH}_3)_6]^{2+}$ complex. The spectrum should exhibit characteristic absorption bands for the d-d transitions of the octahedral nickel(II) center.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the ammonia ligands to the nickel center. Characteristic N-H stretching and bending vibrations will be present in the spectrum.

Visualizations

Synthesis Workflow for $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$ [Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **hexaamminenickel(II) bromide**.

[Click to download full resolution via product page](#)

Caption: A diagram showing the primary reaction pathways of **hexaamminenickel(II) bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. webqc.org [webqc.org]
- 3. scbt.com [scbt.com]
- 4. grokipedia.com [grokipedia.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solved QUESTIONS 1. When a solution of nickel(II) bromide is | Chegg.com [chegg.com]
- 11. homework.study.com [homework.study.com]
- 12. Solved QUESTIONS 1. When a solution of nickel(II) bromide is | Chegg.com [chegg.com]
- 13. drcarman.info [drcarman.info]
- To cite this document: BenchChem. [In-Depth Technical Guide to Hexaamminenickel(II) Bromide ($[\text{Ni}(\text{NH}_3)_6\text{Br}_2]$)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7802453#physical-and-chemical-properties-of-ni-nh3-6-br2\]](https://www.benchchem.com/product/b7802453#physical-and-chemical-properties-of-ni-nh3-6-br2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com